molecular formula C7H8BN3O2 B7954681 {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid

{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid

Katalognummer: B7954681
Molekulargewicht: 176.97 g/mol
InChI-Schlüssel: QLCQUKKNKXWKLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid (CAS 2377608-14-3) is a high-purity boronic acid derivative supplied with a minimum purity of 98% [ citation:1 ]. This compound is a valuable building block in medicinal chemistry and drug discovery, particularly due to its incorporation of the [1,2,4]triazolo[4,3-a]pyridine scaffold. This scaffold is recognized as a novel chemotype in the field of immunology and has shown promise as a heme-binding moiety in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy [ citation:9 ]. As a boronic acid, this reagent is primarily used in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds. This allows researchers to efficiently synthesize complex biaryl structures for screening as potential pharmaceutical agents. The 1,2,4-triazole ring is a privileged structure in drug design, known to contribute to a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects [ citation:7 ]. Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation, and is harmful if swallowed [ citation:1 ]. It is recommended to store the compound in an inert atmosphere at 2-8°C [ citation:3 ]. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BN3O2/c1-5-2-6(8(12)13)3-11-4-9-10-7(5)11/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCQUKKNKXWKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=NN=C2C(=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Palladium-Catalyzed Borylation

Procedure (Adapted from,,):

  • Starting Material : 6-Bromo-8-methyl-[1,triazolo[4,3-a]pyridine.

  • Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd catalyst (e.g., Pd(dba)₂ or PdCl₂(dppf)), potassium pivalate, and tricyclohexylphosphine (PCy₃).

  • Conditions :

    • Solvent: 1,4-Dioxane or THF.

    • Temperature: 80–100°C under inert atmosphere.

    • Reaction Time: 2–8 hours.

Key Data :

ParameterValueSource
Catalyst Loading5–10 mol% Pd
Yield47–83%,
Boron SourceB₂pin₂
BaseKOAc or potassium pivalate,

Notes :

  • Potassium pivalate improves solubility and scalability compared to KOAc.

  • The product is often isolated as the boronic ester (pinacol), requiring acidic hydrolysis (HCl/EtOH) to yield the free boronic acid.

Nickel-Catalyzed Borylation

Procedure (From):

  • Catalyst : NiCl₂(dppe).

  • Reagents : Tetrahydroxydiboron (B₂(OH)₄), Cs₂CO₃.

  • Conditions :

    • Solvent: DMF/H₂O.

    • Temperature: Room temperature.

    • Reaction Time: 12–24 hours.

Key Data :

ParameterValueSource
Catalyst Loading10 mol% Ni
Yield60–75%
Functional Group ToleranceBroad (heteroaryl compatible)

Advantages :

  • Operates under mild conditions.

  • Avoids expensive palladium catalysts.

Suzuki-Miyaura Cross-Coupling

Procedure (From,):

  • Starting Material : 6-Halo-8-methyl-triazolopyridine (X = Br, I).

  • Reagents : Boronic acid/ester, Pd(PPh₃)₄, base (Na₂CO₃ or K₂CO₃).

  • Conditions :

    • Solvent: Dioxane/H₂O or THF.

    • Temperature: 80–110°C.

Key Data :

ParameterValueSource
Catalyst Loading2–5 mol% Pd
Yield65–89%
SelectivityMeta/para > 10:1 (with directing groups)

Applications :

  • Used for late-stage functionalization of triazolopyridines.

Direct C–H Borylation

Procedure (From):

  • Catalyst : Ir(COD)Cl₂ with dtbpy ligand.

  • Reagents : HBpin (pinacolborane).

  • Conditions :

    • Solvent: Cyclohexane.

    • Temperature: 100°C.

Key Data :

ParameterValueSource
Catalyst Loading5 mol% Ir
Yield50–70%
RegioselectivityControlled by steric/electronic factors

Limitations :

  • Requires directing groups for site-selective borylation.

  • Lower yields compared to cross-coupling methods.

Comparison of Methods

MethodCatalystYield (%)ScalabilityCost
Pd-Miyaura BorylationPd(dba)₂47–83High$$$
Ni-Miyaura BorylationNiCl₂(dppe)60–75Moderate$$
Suzuki CouplingPd(PPh₃)₄65–89High$$$
Ir-Catalyzed C–H BorylationIr(COD)Cl₂50–70Low$$$$

Purification and Stability

  • Boronic Acid Isolation : Hydrolyze pinacol ester with 1M HCl in EtOH (RT, 2h).

  • Storage : Stabilize as the pinacol ester; free boronic acid is prone to protodeborylation.

Industrial-Scale Considerations

  • Preferred Route : Pd-catalyzed Miyaura borylation with potassium pivalate.

  • Cost Drivers : Catalyst recycling, solvent recovery, and boron reagent efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted triazole derivatives, depending on the specific reaction and conditions used .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity
Research indicates that {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, its ability to inhibit proteasome activity has been linked to the induction of apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation
In a study published in Journal of Medicinal Chemistry, derivatives of triazolo-pyridine boronic acids were evaluated for their anticancer activity against various cancer cell lines. The results demonstrated that these compounds inhibited cell growth significantly compared to controls, highlighting their potential as therapeutic agents against cancer .

Biological Applications

Enzyme Inhibitors
{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid has been studied for its role as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding. This interaction can lead to the modulation of enzyme activity, making it a valuable tool in biochemical research.

Table 2: Biological Activities Associated with {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid

ActivityDescription
Enzyme InhibitionModulates activity of serine proteases
Anticancer PropertiesInduces apoptosis in cancer cell lines
Antimicrobial ActivityPotential effectiveness against bacterial strains

Material Science

Polymer Chemistry
The compound can also be utilized in polymer chemistry as a building block for synthesizing functionalized polymers. Its boronic acid functionality allows it to form dynamic covalent bonds with diols and polyols, enabling the development of smart materials that respond to environmental stimuli.

Wirkmechanismus

The mechanism of action of {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid and related compounds:

Table 1: Comparative Analysis of Triazolo-Fused Boronic Acid Derivatives

Compound Name Heterocycle Core Substituents Molecular Weight (g/mol) Key Properties/Applications References
{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid [1,2,4]triazolo[4,3-a]pyridine 8-Methyl, 6-Boronic acid ~192.02 (estimated) Suzuki coupling; medicinal chemistry intermediates
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid [1,2,4]triazolo[1,5-a]pyridine None, 6-Boronic acid 162.94 Cross-coupling reactions; distinct regiochemistry
(3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)boronic acid [1,2,4]triazolo[4,3-a]pyrimidine 3-tert-Butyl, 6-Boronic acid Not reported Enhanced steric protection; potential kinase inhibitors
Imidazo[1,2-a]pyridine-6-boronic acid Imidazo[1,2-a]pyridine 6-Boronic acid ~162.97 Broader heterocyclic diversity in couplings
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine [1,2,4]triazolo[4,3-a]pyridine 6-Bromo, 3-Methyl 228.06 Halogenated precursor for functionalization

Key Comparisons:

Structural Variations: Heterocycle Core: The [1,2,4]triazolo[4,3-a]pyridine scaffold differs from imidazo[1,2-a]pyridine () and [1,2,4]triazolo[1,5-a]pyridine () in ring fusion and electronic properties. These differences influence reactivity in cross-couplings; for example, triazolo systems may exhibit slower coupling kinetics due to reduced electron density compared to imidazo analogs. In contrast, tert-butyl substituents () provide greater steric protection but may complicate synthetic accessibility .

Synthetic Utility :

  • The 6-boronic acid group enables versatile cross-coupling reactions, as demonstrated in , where similar triazolopyridine boronic acids were used to synthesize optimized lead compounds for arenavirus inhibitors. Yields in such reactions vary widely (45–90%), depending on substituent electronic and steric profiles .
  • Halogenated analogs like 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine () serve as precursors for further functionalization, highlighting the interchangeable roles of boronic acids and halides in coupling strategies.

Pharmacological Relevance: While boronic acids are primarily synthetic intermediates, their derived triazolopyridine scaffolds have demonstrated biological activity. For example, 8-substituted triazolobenzodiazepines () exhibit GABAA receptor modulation, and triazoloquinoxaline derivatives () show positive inotropic effects. The methyl and boronic acid groups in the target compound may position it as a precursor for such bioactive molecules .

Stability and Solubility :

  • Boronic acids are prone to oxidation and hydrolysis. The 8-methyl group may enhance solubility in organic solvents compared to polar substituents (e.g., methoxy or nitro groups in ). Derivatives like dihydrochloride salts () further improve stability for storage and handling.

Biologische Aktivität

The compound {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid (CAS No. 2377608-14-3) is a boronic acid derivative with potential biological activity, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H8BN3O2
  • Molecular Weight : 176.97 g/mol
  • IUPAC Name : (8-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)boronic acid

The structure of this compound includes a triazole ring fused to a pyridine moiety, which is characteristic of many biologically active compounds. The presence of the boronic acid functional group is significant for its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid typically involves multi-step organic reactions that may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the methyl group at the 8-position.
  • Functionalization to obtain the boronic acid moiety.

Details on specific synthetic routes can be found in literature discussing related compounds and methodologies.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of triazolo-pyridines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid have shown effectiveness against:

  • K562 (chronic myeloid leukemia cells)
  • MV4-11 (biphenotypic B myelomonocytic leukemia cells)
  • MCF-7 (human breast cancer cells)

In one study, the antiproliferative activity was assessed using IC50 values, revealing that certain derivatives could reduce cell viability significantly at concentrations as low as 10 µM .

The mechanisms by which {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid exerts its biological effects may involve:

  • Induction of apoptosis through activation of caspase pathways.
  • Inhibition of key proteins involved in cell cycle regulation and proliferation such as proliferating cell nuclear antigen (PCNA).
  • Modulation of signaling pathways related to cancer progression and metastasis.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

  • Study on Antiproliferative Activity : A comparative analysis indicated that methyl-substituted triazoles exhibited lower antiproliferative values compared to their unsubstituted counterparts. The most effective compounds were those with polar substituents that enhanced interaction with biological targets .
  • Mechanistic Insights : Research has shown that certain derivatives lead to significant changes in protein expression associated with apoptosis and autophagy processes. For example, compounds were found to induce fragmentation of microtubule-associated proteins and activate PARP cleavage .

Data Table: Biological Activity Overview

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acidK562<10Induction of apoptosis
{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acidMV4-11<10Inhibition of PCNA
{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acidMCF-7<10Activation of caspase pathways

Q & A

Q. What analytical techniques resolve challenges in quantifying trace impurities in bulk samples?

  • Methodology : LC-MS with a C18 column (0.1% formic acid/ACN gradient) detects impurities <0.1%. NMR spiking experiments using deuterated analogs confirm identity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.